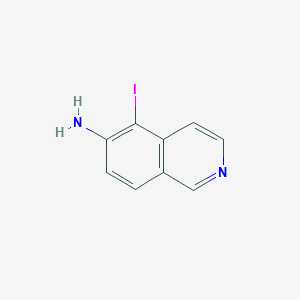

5-Iodoisoquinolin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Iodoisoquinolin-6-amine is an organic compound with the molecular formula C9H7IN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 5th position and an amine group at the 6th position of the isoquinoline ring makes this compound unique. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisoquinolin-6-amine can be achieved through several methods. One common approach involves the iodination of isoquinoline derivatives. For instance, starting with isoquinoline, the compound can be nitrated to form 5-nitroisoquinoline, which is then reduced to 5-aminoisoquinoline. The final step involves the iodination of 5-aminoisoquinoline to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of palladium-catalyzed coupling reactions, which are efficient and yield high-purity products. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions: 5-Iodoisoquinolin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Products: Various substituted isoquinolines.

Oxidation Products: Nitroisoquinolines.

Reduction Products: Aminoisoquinolines.

Scientific Research Applications

5-Iodoisoquinolin-6-amine has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of potential anticancer and antimicrobial agents.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibitors and receptor binding studies.

Industrial Applications: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Iodoisoquinolin-6-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with receptors, modulating their function and affecting cellular signaling pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

5-Bromoisoquinolin-6-amine: Similar structure with a bromine atom instead of iodine.

5-Chloroisoquinolin-6-amine: Contains a chlorine atom at the 5th position.

5-Fluoroisoquinolin-6-amine: Contains a fluorine atom at the 5th position.

Uniqueness: 5-Iodoisoquinolin-6-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The larger atomic size and higher electronegativity of iodine compared to other halogens make this compound particularly interesting for various applications.

Biological Activity

5-Iodoisoquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2I. Its structure features an isoquinoline core with an amino group at the 6-position and an iodine substituent at the 5-position, which enhances its reactivity and biological interactions. The presence of iodine is crucial as it influences the compound's electronic properties and biological activity.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

1. Anticancer Properties:

- Several studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

- In vitro studies suggest that this compound can inhibit tumor growth by interfering with key signaling pathways involved in cancer progression.

2. Antimicrobial Activity:

- The compound also displays antimicrobial properties , making it a candidate for developing new antimicrobial agents. Its effectiveness against certain bacterial strains has been documented, indicating potential applications in treating infections.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active sites of various enzymes, thereby preventing their activity. This property is particularly relevant in cancer therapy, where enzyme inhibition can disrupt cell proliferation.

- Receptor Modulation: It may also interact with cellular receptors, influencing their function and affecting downstream signaling pathways that regulate cell survival and apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromoisoquinolin-6-amine | Bromine substituent at position 5 | Similar reactivity but different halogen properties |

| 5-Chloroisoquinolin-6-amine | Chlorine substituent at position 5 | Potentially lower reactivity compared to iodine |

| 5-Fluoroisoquinolin-6-amine | Fluorine substituent at position 5 | Different electronic properties affecting bioactivity |

The presence of iodine in this compound enhances its biological activity compared to these analogs due to iodine's larger atomic size and higher electronegativity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Here are notable findings:

Case Study 1: Anticancer Activity

A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The compound showed a significant reduction in cell viability (IC50 = 12 µM) compared to untreated controls. Mechanistic studies indicated that it induced apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antimicrobial potential.

Properties

CAS No. |

1432754-27-2 |

|---|---|

Molecular Formula |

C9H7IN2 |

Molecular Weight |

270.07 g/mol |

IUPAC Name |

5-iodoisoquinolin-6-amine |

InChI |

InChI=1S/C9H7IN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2 |

InChI Key |

FUJBVBRGOBCXIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)I)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.